molecular formula C9H10N2 B12277068 3,7-Dimethyl-4-azaindole

3,7-Dimethyl-4-azaindole

Cat. No.: B12277068
M. Wt: 146.19 g/mol
InChI Key: FZAUKIBNGCRWRA-UHFFFAOYSA-N
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Description

3,7-Dimethyl-4-azaindole is a heterocyclic compound that belongs to the azaindole family Azaindoles are characterized by a fused pyridine and pyrrole ring system The presence of nitrogen in the ring structure imparts unique chemical and biological properties to these compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dimethyl-4-azaindole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3,7-dimethylpyridine with a suitable electrophile, followed by cyclization to form the azaindole core. The reaction conditions often include the use of strong bases such as lithium diisopropylamide (LDA) and solvents like tetrahydrofuran (THF) to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 3,7-Dimethyl-4-azaindole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or metal hydrides to yield reduced azaindole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents can be introduced at specific positions on the azaindole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and organolithium reagents for nucleophilic substitution.

Major Products Formed: The major products formed from these reactions include various substituted azaindoles, which can be further functionalized for specific applications in medicinal chemistry and material science .

Scientific Research Applications

3,7-Dimethyl-4-azaindole has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a scaffold for the development of kinase inhibitors and other therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 3,7-Dimethyl-4-azaindole involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

    4-Azaindole: Another member of the azaindole family with similar structural features but different substitution patterns.

    5-Azaindole: Contains the nitrogen atom at a different position in the ring system, leading to distinct chemical properties.

    7-Azaindole: Known for its use in medicinal chemistry as a scaffold for drug development.

Uniqueness: 3,7-Dimethyl-4-azaindole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

3,7-dimethyl-1H-pyrrolo[3,2-b]pyridine

InChI

InChI=1S/C9H10N2/c1-6-3-4-10-9-7(2)5-11-8(6)9/h3-5,11H,1-2H3

InChI Key

FZAUKIBNGCRWRA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC=C1)C(=CN2)C

Origin of Product

United States

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